molecular formula C19H21N5O5 B2845627 N-(2-carbamoylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021023-10-8

N-(2-carbamoylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2845627
CAS RN: 1021023-10-8
M. Wt: 399.407
InChI Key: HRSDDJJDWKLSOL-UHFFFAOYSA-N
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Description

Compounds of this nature are typically part of the pyrimidine class of compounds, which are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including the active parts of several important vitamins and enzymes .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Novel Compounds for Pharmacological Studies : This compound is a precursor for synthesizing various novel heterocyclic compounds with potential pharmacological activities. For example, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized related compounds for their cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory properties, indicating its potential application in the development of new medications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Potential in Antiviral Drug Development : This compound's derivatives have been studied for their antiviral properties, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Renau et al. (1996) demonstrated the significance of certain substituents in the pyrrolo[2,3-d]pyrimidine structure for antiviral activity, which suggests its use in developing targeted antiviral therapies (Renau et al., 1996).

  • Use in Advanced Materials Development : Compounds structurally related to N-(2-carbamoylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide have been used in the synthesis of novel aromatic polyamides and polyimides. These materials demonstrate excellent thermal stability and solubility, making them suitable for high-performance applications, as noted by Chang and Liou (2008) (Chang & Liou, 2008).

  • Application in Cancer Research : Derivatives of this compound have been investigated for their cytotoxic properties against cancer cells. Hassan, Hafez, and Osman (2014) synthesized derivatives with potential in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, which could lead to the development of new anticancer drugs (Hassan, Hafez, & Osman, 2014).

  • Exploration in DNA Interaction Studies : Novel compounds derived from this chemical structure have shown strong DNA affinities, which can be crucial for developing new pharmacological agents. For instance, Ismail et al. (2004) reported the synthesis of compounds with high DeltaT(m) values, indicating strong DNA binding potential (Ismail et al., 2004).

  • Research in Polymer Science : This compound serves as a building block for creating polymers with unique properties. Studies such as those by Liaw, Hsu, and Liaw (2001) have demonstrated the synthesis of novel polyamide-imides with excellent thermal stability and mechanical strength (Liaw, Hsu, & Liaw, 2001).

properties

IUPAC Name

N-(2-carbamoylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5/c1-22-17-12(18(27)23(2)19(22)28)10-14(24(17)8-9-29-3)16(26)21-13-7-5-4-6-11(13)15(20)25/h4-7,10H,8-9H2,1-3H3,(H2,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSDDJJDWKLSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCOC)C(=O)NC3=CC=CC=C3C(=O)N)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

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